Eudebeiolide B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

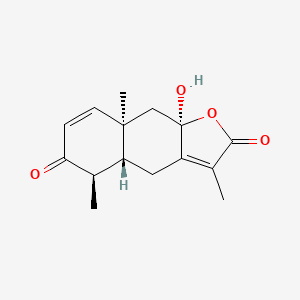

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(4aR,5R,8aR,9aR)-9a-hydroxy-3,5,8a-trimethyl-4,4a,5,9-tetrahydrobenzo[f][1]benzofuran-2,6-dione |

InChI |

InChI=1S/C15H18O4/c1-8-10-6-11-9(2)13(17)19-15(11,18)7-14(10,3)5-4-12(8)16/h4-5,8,10,18H,6-7H2,1-3H3/t8-,10-,14+,15-/m1/s1 |

InChI Key |

NXRHZEONSPJBHI-RZYIQFRBSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2CC3=C(C(=O)O[C@@]3(C[C@@]2(C=CC1=O)C)O)C |

Canonical SMILES |

CC1C2CC3=C(C(=O)OC3(CC2(C=CC1=O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Eudebeiolide B: A Technical Guide on Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudebeiolide B, a eudesmane-type sesquiterpenoid isolated from Salvia plebeia R. Br., has emerged as a compound of significant interest in the field of bone metabolism. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. Notably, this document details its dual role in promoting osteoblast differentiation and inhibiting osteoclastogenesis, highlighting its potential as a therapeutic agent for bone-related disorders such as osteoporosis. The underlying molecular mechanisms, primarily the modulation of RANKL-induced NF-κB, c-Fos, and calcium signaling pathways, are discussed in detail. This guide also includes a compilation of quantitative data and detailed experimental protocols from published studies to facilitate further research and development.

Chemical Structure and Properties

This compound is characterized by a eudesmane-type sesquiterpenoid lactone structure. Its chemical information is summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₈O₃ | [1] |

| Molecular Weight | 246.30 g/mol | [1] |

| CAS Number | 1934299-51-0 | [1] |

| Appearance | White powder | Inferred from isolation protocols |

| Solubility | Soluble in DMSO, ethanol, methanol | Inferred from experimental use |

Note: Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry data are typically found in the supplementary information of the primary isolation papers. Researchers should refer to the original publication for this detailed information.

Biological Activity

This compound exhibits significant biological activity related to bone homeostasis. It has been shown to both promote the formation of bone-building cells (osteoblasts) and inhibit the activity of bone-resorbing cells (osteoclasts).

Effects on Osteoblast Differentiation

This compound has been observed to enhance the differentiation of pre-osteoblastic MC3T3-E1 cells. This is evidenced by an increase in the activity of alkaline phosphatase (ALP), a key marker of early osteoblast differentiation, and an increase in calcium deposition, indicative of later-stage bone matrix mineralization.[2][3]

Table 2: In Vitro Effects of this compound on Osteoblast Differentiation

| Cell Line | Concentration | Effect | Assay | Reference |

| MC3T3-E1 | 10 µM | Increased ALP expression | ALP activity assay | [2][3] |

| MC3T3-E1 | 10 µM | Increased calcium accumulation | Alizarin Red S staining | [2][3] |

Effects on Osteoclastogenesis

A primary biological function of this compound is its potent inhibition of osteoclastogenesis, the process of osteoclast formation. In in vitro studies using bone marrow-derived macrophages (BMMs), this compound suppressed differentiation into mature osteoclasts induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[2][3]

Table 3: In Vitro Effects of this compound on Osteoclastogenesis

| Cell Line | Treatment | Concentration | Effect | Assay | Reference |

| BMMs | This compound | 1, 5, 10, 30 µM | Inhibition of osteoclast differentiation | TRAP staining | [1][2][3] |

| BMMs | This compound | 10 µM | Downregulation of NFATc1 and c-Fos expression | Western Blot | [2][3] |

| BMMs | This compound | 10 µM | Attenuation of Ctsk, MMP9, and DC-STAMP gene expression | qPCR | [2][3] |

In Vivo Efficacy in a Model of Osteoporosis

The therapeutic potential of this compound has been demonstrated in an ovariectomized (OVX) mouse model, a standard preclinical model for postmenopausal osteoporosis. Intragastric administration of this compound was shown to prevent bone loss.[2][3]

Table 4: In Vivo Effects of this compound in an Ovariectomized Mouse Model

| Animal Model | Dosage | Duration | Effect | Measurement | Reference |

| C57BL/6 mice (OVX) | 5 or 10 mg/kg/day | 6 weeks | Prevention of bone loss | Bone mineral density (BMD), micro-CT analysis | [1][2][3] |

Signaling Pathways

This compound exerts its effects on osteoclastogenesis by modulating key signaling pathways induced by RANKL. The primary mechanism involves the inhibition of the NF-κB and c-Fos pathways, as well as the calcium signaling cascade.

Caption: this compound inhibits RANKL-induced osteoclastogenesis signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound.

Cell Culture and Reagents

-

Cell Lines: Mouse bone marrow-derived macrophages (BMMs) and the murine pre-osteoblastic cell line MC3T3-E1 are utilized.

-

Reagents: Recombinant mouse M-CSF and RANKL are used to induce osteoclast differentiation. This compound is dissolved in DMSO for in vitro experiments.

Osteoclast Differentiation Assay

The workflow for assessing the effect of this compound on osteoclast differentiation is as follows:

Caption: Workflow for the in vitro osteoclast differentiation assay.

Western Blot Analysis

-

Protocol: BMMs are pre-treated with this compound (10 µM) for 1 hour, followed by stimulation with RANKL (100 ng/mL) for various time points.

-

Lysis and Protein Quantification: Cells are lysed, and protein concentrations are determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against total and phosphorylated forms of Akt, NF-κB p65, Btk, PLCγ2, and CREB, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent, and cDNA is synthesized using a reverse transcription kit.

-

qPCR: Real-time PCR is performed using specific primers for osteoclast-related genes such as Ctsk, MMP9, and DC-STAMP.

-

Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and calculated using the ΔΔCt method.

In Vivo Ovariectomized (OVX) Mouse Model

-

Animal Model: Female C57BL/6 mice (6 weeks old) are used.

-

Surgical Procedure: Mice undergo either a sham operation or bilateral ovariectomy.

-

Treatment: After a 6-week period to allow for bone loss, mice are treated daily with this compound (5 or 10 mg/kg) or a vehicle control via intragastric gavage for 6 weeks.

-

Analysis: At the end of the treatment period, bone mineral density and bone microarchitecture are analyzed using dual-energy X-ray absorptiometry (DEXA) and micro-computed tomography (µCT). Serum levels of bone turnover markers are also measured.

Conclusion

This compound is a promising natural product with well-defined activity in the regulation of bone metabolism. Its ability to promote osteoblast differentiation and inhibit osteoclastogenesis through the modulation of key signaling pathways makes it a strong candidate for further investigation as a potential therapeutic agent for osteoporosis and other bone-related diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

The Biosynthesis of Eudebeiolide B: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Eudebeiolide B, a eudesmane-type sesquiterpenoid lactone isolated from Salvia plebeia R. Br.[1][2][3], has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and enabling structural modifications to enhance its therapeutic properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, from the precursor molecule farnesyl pyrophosphate (FPP) to the final complex structure. It also outlines detailed experimental protocols for the identification and characterization of the involved enzymes, leveraging modern genomic and biochemical techniques. Quantitative data on related sesquiterpenoid biosynthesis are summarized to provide a comparative framework. This document serves as an in-depth resource for researchers aiming to elucidate and engineer the biosynthesis of this compound and other valuable eudesmanolides.

Introduction to this compound and Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are a large and diverse class of C15 terpenoids characterized by a bicyclic decalin core. They are widely distributed in the plant kingdom, particularly within the Asteraceae and Lamiaceae families[4]. This compound is a representative of this class, featuring a lactone ring, a common feature of many bioactive sesquiterpenoids[5]. The biosynthesis of these complex natural products originates from the ubiquitous precursor, farnesyl pyrophosphate (FPP), and involves a series of enzymatic reactions, primarily catalyzed by terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs)[4].

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible route can be proposed based on the well-established biosynthesis of other eudesmane sesquiterpenoid lactones in related plant species[4][5][6][7]. The pathway can be divided into two main phases: the formation of the eudesmane scaffold by a terpene synthase and the subsequent oxidative modifications by cytochrome P450 enzymes.

Phase 1: Cyclization of Farnesyl Pyrophosphate

The biosynthesis is initiated with the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP). This crucial step is catalyzed by a sesquiterpene synthase (TPS). For the formation of eudesmanolides, the most common intermediate is germacrene A[4][5].

-

Step 1: FPP to Germacrene A: A germacrene A synthase (GAS) catalyzes the 1,10-cyclization of FPP to form the germacrene A cation, which is then deprotonated to yield germacrene A.

Phase 2: Oxidative Modifications and Lactonization

Following the formation of the initial sesquiterpene scaffold, a series of oxidative modifications, primarily hydroxylations, are carried out by cytochrome P450 monooxygenases (CYPs). These modifications are critical for the subsequent lactonization and the final structural diversity of eudesmanolides.

-

Step 2: Hydroxylation of Germacrene A: A specific CYP, likely from the CYP71 family which is known to be involved in sesquiterpenoid biosynthesis[6][7][8], hydroxylates germacrene A. For the formation of eudesmanolides, hydroxylation often occurs at the C6 or C8 position.

-

Step 3: Further Oxidation and Eudesmane Rearrangement: Subsequent enzymatic steps, likely involving other CYPs, would further oxidize the intermediate, leading to the rearrangement of the germacrene skeleton into the characteristic eudesmane framework.

-

Step 4: Lactonization: The formation of the γ-lactone ring is a key step in the biosynthesis of this compound. This is often catalyzed by a specific type of CYP, a costunolide synthase-like enzyme, which has been observed in the biosynthesis of other sesquiterpene lactones[6][7].

-

Step 5: Tailoring Reactions: The final structure of this compound is likely achieved through additional tailoring reactions, such as further oxidations or reductions, catalyzed by other enzymes.

Below is a DOT script for the proposed biosynthetic pathway.

References

- 1. Four new eudesmane-type sesquiterpenes from the basal leaves of Salvia plebeia R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

Eudebeiolide B: A Comprehensive Technical Guide on its Natural Source, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudebeiolide B, a eudesmane-type sesquiterpenoid, has been identified as a bioactive natural product with significant therapeutic potential. This technical guide provides an in-depth overview of its natural source, available data on its abundance, detailed experimental protocols for its isolation, and an exploration of its mechanism of action through signaling pathway analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Abundance

This compound is a naturally occurring compound isolated from the terrestrial plant Salvia plebeia R. Br. , a member of the Lamiaceae family commonly known as sage. This plant is widely distributed in Asia and has a history of use in traditional medicine. The primary source of this compound is the aerial parts of Salvia plebeia.

While the existing literature extensively documents the isolation of various eudesmane-type sesquiterpenoids from Salvia plebeia, specific quantitative data on the abundance or yield of this compound remains largely unreported. The provided data from related studies on Salvia plebeia extracts offer context on the general composition but not the specific concentration of this compound.

Table 1: Extraction and Compound Yields from Salvia plebeia

| Extraction Method | Plant Part | Solvent System | Total Extract Yield (% of dry weight) | This compound Yield (mg) | This compound Concentration (mg/g of extract) | Reference |

| Maceration followed by column chromatography | Aerial Parts | Ethanol | Not Reported | Not Reported | Not Reported | [1] |

| Reflux Extraction | Dried Plant | 50% Ethanol | 14.9% | Not Reported | Not Reported |

Note: The specific yield of this compound from the extraction processes is not explicitly stated in the primary literature. The table reflects the available information regarding the overall extraction.

Experimental Protocols

The following sections detail the methodologies for the isolation and characterization of this compound from Salvia plebeia, as well as the protocols for assessing its biological activity.

Isolation of this compound

The isolation of this compound from the aerial parts of Salvia plebeia involves a multi-step process of extraction and chromatographic separation.

a) Plant Material and Extraction:

-

The aerial parts of Salvia plebeia R. Br. are collected, dried, and pulverized.

-

The powdered plant material (e.g., 2.5 kg) is extracted with 95% ethanol (e.g., 3 x 10 L) at room temperature.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

b) Solvent Partitioning:

-

The crude ethanol extract is suspended in water and sequentially partitioned with n-hexane, dichloromethane, and ethyl acetate.

-

The dichloromethane-soluble fraction, which typically contains the sesquiterpenoids, is selected for further purification.

c) Chromatographic Separation:

-

The dichloromethane-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and ODS, using appropriate solvent systems.

-

Final purification is often accomplished by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity and stereochemistry of the molecule.

In Vitro Osteoclastogenesis Assay

The biological activity of this compound on osteoclast differentiation is assessed using the following protocol:

-

Cell Culture: Mouse bone marrow macrophages (BMMs) are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 30 ng/mL M-CSF.

-

Induction of Osteoclastogenesis: BMMs are seeded in 96-well plates and treated with M-CSF (30 ng/mL) and RANKL (100 ng/mL) in the presence or absence of varying concentrations of this compound.

-

TRAP Staining: After a period of incubation (e.g., 4 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

Signaling Pathway Analysis

This compound has been shown to inhibit osteoclastogenesis by modulating the RANKL-induced signaling cascade. Specifically, it interferes with the NF-κB and calcium signaling pathways, which are crucial for the differentiation and function of osteoclasts.

RANKL-Induced Signaling in Osteoclasts

The binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade that leads to the activation of key transcription factors, including NF-κB and c-Fos. This process is essential for osteoclast differentiation.

Figure 1: this compound inhibits RANKL-induced osteoclastogenesis signaling.

Experimental Workflow for Signaling Pathway Analysis

To investigate the effect of this compound on RANKL-induced signaling pathways, the following experimental workflow is typically employed.

Figure 2: Workflow for analyzing the effect of this compound on signaling pathways.

Conclusion

This compound, a sesquiterpenoid isolated from Salvia plebeia, demonstrates significant potential as a therapeutic agent, particularly in the context of bone diseases characterized by excessive osteoclast activity. Its ability to inhibit RANKL-induced osteoclastogenesis by targeting the NF-κB and calcium signaling pathways provides a clear mechanism of action. While its natural source has been identified, further research is required to quantify its abundance in Salvia plebeia to assess the feasibility of its large-scale extraction or to explore synthetic and semi-synthetic production routes. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for future research and development efforts focused on this promising natural product.

References

Eudebeiolide B: A Potential Therapeutic Agent for Osteoporosis

A Technical Review for Researchers and Drug Development Professionals

Introduction: Eudebeiolide B, a eudesmane-type sesquiterpenoid compound isolated from Salvia plebeia R. Br., has emerged as a promising candidate for the treatment of osteoporosis.[1][2][3] This technical guide synthesizes the current literature on this compound, focusing on its effects on bone metabolism, underlying molecular mechanisms, and preclinical efficacy in a model of postmenopausal osteoporosis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Dual Action on Bone Remodeling

This compound exhibits a dual beneficial effect on bone health by simultaneously promoting bone formation and inhibiting bone resorption.[1][2][4] In vitro studies have demonstrated its ability to enhance osteoblast differentiation, the process by which precursor cells mature into bone-producing cells.[1][2][3] Conversely, it potently suppresses the differentiation of osteoclasts, the cells responsible for bone breakdown.[1][2][4]

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative findings from cellular studies, highlighting the dose-dependent effects of this compound on osteoblast and osteoclast activity.

Table 1: Effect of this compound on Osteoblast Differentiation

| Concentration (µM) | Alkaline Phosphatase (ALP) Activity (% of Control) | Calcium Accumulation (% of Control) |

| 1 | ~120% | ~110% |

| 5 | ~140% | ~125% |

| 10 | ~160% | ~140% |

Data extracted from studies on MC3T3-E1 pre-osteoblastic cells. ALP activity was measured after 7 days of treatment, and calcium accumulation was quantified after 21 days.[4][5]

Table 2: Inhibition of Osteoclast Differentiation by this compound

| Concentration (µM) | TRAP-Positive Multinucleated Cells (% of Control) | Bone Resorption Area (% of Control) |

| 1 | ~80% | Not Reported |

| 5 | ~40% | ~50% |

| 10 | ~20% | ~30% |

| 30 | ~5% | Not Reported |

Data obtained from studies on bone marrow macrophages (BMMs) stimulated with RANKL. TRAP-positive cells were counted after 4 days, and bone resorption was assessed after 6 days.[4]

Molecular Mechanism of Action: Targeting RANKL-Induced Signaling

The primary mechanism by which this compound inhibits osteoclastogenesis is through the modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway.[1][2] RANKL is a critical cytokine for osteoclast formation and activation.[6] this compound has been shown to interfere with multiple downstream signaling cascades initiated by RANKL binding to its receptor, RANK.

Specifically, this compound inhibits the phosphorylation of Akt and the p65 subunit of NF-κB, key mediators of the canonical RANKL pathway.[1][2][7] Furthermore, it downregulates the expression of crucial transcription factors, c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are master regulators of osteoclast-specific gene expression.[1][2][7] This leads to a subsequent decrease in the expression of osteoclast marker genes such as Cathepsin K (Ctsk), Matrix Metalloproteinase 9 (MMP9), and Dendrocyte Expressed Seven Transmembrane Protein (DC-STAMP).[1][2][7]

A significant aspect of this compound's mechanism is its inhibitory effect on RANKL-induced calcium signaling.[1][2] It has been demonstrated to suppress the activation of Bruton's tyrosine kinase (Btk) and Phospholipase Cγ2 (PLCγ2), leading to reduced intracellular calcium mobilization.[1][2][6] This, in turn, inhibits the downstream CaMKIV/CREB signaling axis.[6]

In Vivo Efficacy in an Ovariectomized Mouse Model

The therapeutic potential of this compound for osteoporosis was evaluated in an ovariectomized (OVX) mouse model, which mimics postmenopausal bone loss.[1][2][3] Intragastric administration of this compound effectively prevented the OVX-induced decrease in bone mineral density (BMD) and bone mineral content (BMC).[1][2]

Table 3: In Vivo Effects of this compound in OVX Mice

| Parameter | Sham | OVX + Vehicle | OVX + this compound (10 mg/kg) |

| Bone Mineral Density (g/cm²) | ~0.058 | ~0.048 | ~0.055 |

| Bone Volume/Total Volume (%) | ~12.5 | ~5.0 | ~10.0 |

| Trabecular Number (1/mm) | ~3.5 | ~1.8 | ~3.0 |

| Trabecular Separation (mm) | ~0.28 | ~0.55 | ~0.35 |

| Serum Osteocalcin (ng/mL) | ~40 | ~75 | ~50 |

| Serum CTX-1 (ng/mL) | ~15 | ~35 | ~20 |

Data represents approximate values derived from graphical representations in the cited literature.[1][2]

Micro-computed tomography (µCT) analysis further revealed that this compound treatment preserved the trabecular bone microarchitecture in OVX mice, as evidenced by increased bone volume fraction, trabecular number, and decreased trabecular separation.[1][2] Moreover, the compound normalized the serum levels of bone turnover markers, reducing the elevated levels of osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX-1, a marker of bone resorption) seen in the OVX group.[1][2]

Experimental Protocols

In Vitro Osteoclast Differentiation Assay

-

Bone marrow cells were isolated from the femurs and tibias of mice and cultured in α-MEM containing 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin with M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).[4][5]

-

BMMs were seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.[4][5]

-

Osteoclast differentiation was induced by adding RANKL (100 ng/mL) and M-CSF (30 ng/mL).[4][5]

-

After 4 days of incubation, cells were fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[4][5]

-

TRAP-positive multinucleated cells (≥3 nuclei) were counted as osteoclasts.[4][5]

References

- 1. eudebeiolide-b-inhibits-osteoclastogenesis-and-prevents-ovariectomy-induced-bone-loss-by-regulating-rankl-induced-nf-b-c-fos-and-calcium-signaling - Ask this paper | Bohrium [bohrium.com]

- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]

Eudebeiolide B: A Comprehensive Analysis of its Mechanism of Action in Bone Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eudebeiolide B, a eudesmane-type sesquiterpenoid isolated from Salvia plebeia R. Br., has emerged as a promising natural compound with significant potential in the management of bone-related disorders such as osteoporosis.[1][2] Extensive in vitro and in vivo studies have demonstrated its dual beneficial effects on bone metabolism: promoting the differentiation and function of osteoblasts, the bone-forming cells, while simultaneously inhibiting the differentiation and resorptive activity of osteoclasts, the bone-resorbing cells.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the action of this compound in bone cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Dual Regulatory Effects on Bone Homeostasis

This compound exhibits a favorable profile for bone health by concurrently stimulating bone formation and suppressing bone resorption.[1]

Promotion of Osteoblast Differentiation

In vitro studies using the MC3T3-E1 pre-osteoblastic cell line have shown that this compound enhances osteoblast differentiation.[4] This is evidenced by an increase in the activity of alkaline phosphatase (ALP), an early marker of osteogenesis, and enhanced calcium accumulation, indicative of matrix mineralization.[1][2]

Inhibition of Osteoclastogenesis and Bone Resorption

This compound effectively suppresses the differentiation of bone marrow macrophages (BMMs) into mature osteoclasts in a dose-dependent manner.[4] This inhibitory effect extends to the function of mature osteoclasts, as evidenced by a reduction in their bone-resorbing activity.[3]

Quantitative Data on the Efficacy of this compound

The biological activity of this compound has been quantified in various assays, providing a clear indication of its potency.

Table 1: In Vitro Effects of this compound on Osteoclast and Osteoblast Activity

| Parameter | Cell Type | Treatment | Concentration | Result | Reference |

| Osteoclast Formation | BMMs | This compound + RANKL + M-CSF | 1, 5, 10, 30 µM | Dose-dependent inhibition of TRAP-positive multinucleated osteoclasts | [4] |

| Bone Resorption | Mature Osteoclasts | This compound + RANKL | 5, 10, 30 µM | Dose-dependent inhibition of resorbed areas on hydroxyapatite-coated plates | [3] |

| Osteoblast Differentiation | MC3T3-E1 | This compound | 10 µM | Increased ALP activity and calcium accumulation | [1][2] |

| Cell Viability | BMMs | This compound + M-CSF | Up to 30 µM | No significant cytotoxicity observed | [4] |

Molecular Mechanism of Action in Osteoclasts

The primary mechanism by which this compound inhibits osteoclastogenesis involves the modulation of key signaling pathways induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[1] RANKL is a critical cytokine for osteoclast differentiation, survival, and activation.[3]

Downregulation of Key Transcription Factors

This compound significantly suppresses the RANKL-induced expression of c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1), which are master transcription factors essential for osteoclast differentiation.[1][2]

Inhibition of NF-κB and Akt Signaling

The binding of RANKL to its receptor, RANK, activates downstream signaling cascades, including the NF-κB and Akt pathways.[3] this compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB and Akt, thereby attenuating these crucial pro-osteoclastogenic signals.[1][2]

Attenuation of Calcium Signaling

Calcium signaling is another critical component of RANKL-induced osteoclast differentiation. This compound interferes with this pathway by inhibiting the phosphorylation of key signaling molecules, including Phospholipase Cγ2 (PLCγ2), Bruton's tyrosine kinase (Btk), and Calcium/calmodulin-dependent protein kinase IV (CaMKIV).[3][5] This ultimately leads to the downregulation of the cAMP response element-binding protein (CREB), a downstream effector of calcium signaling.[1][2]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the molecular pathways affected by this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Osteoclast Differentiation Assay

-

Cell Culture: Bone marrow cells are isolated from the femurs and tibias of mice and cultured in α-MEM containing 10% FBS and M-CSF (30 ng/mL) to generate bone marrow macrophages (BMMs).

-

Induction of Osteoclastogenesis: BMMs are seeded in 96-well plates and treated with RANKL (100 ng/mL) and M-CSF (30 ng/mL) in the presence or absence of various concentrations of this compound for four days.

-

TRAP Staining: After incubation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a characteristic enzyme of osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as mature osteoclasts.[4]

Bone Resorption (Pit Formation) Assay

-

Cell Culture: Mature osteoclasts are generated from BMMs as described above.

-

Assay: The mature osteoclasts are then seeded onto hydroxyapatite-coated plates and treated with this compound in the presence of RANKL and M-CSF for 48 hours.

-

Quantification: The plates are then treated with bleach to remove the cells, and the resorbed pit areas are visualized and quantified using microscopy and image analysis software.[3]

Western Blot Analysis

-

Cell Lysis: BMMs are pretreated with this compound (10 µM) for 1 hour and then stimulated with RANKL (100 ng/mL) for various time points. Cells are then lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p65, Akt, PLCγ2, Btk, CaMKIV, CREB). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: BMMs are treated with RANKL and this compound. Total RNA is then extracted, and complementary DNA (cDNA) is synthesized using a reverse transcriptase kit.

-

PCR Amplification: qRT-PCR is performed using specific primers for osteoclast-related genes (e.g., c-Fos, NFATc1, Ctsk, MMP9, DC-STAMP) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

In Vivo Evidence

The therapeutic potential of this compound has been validated in an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis. Oral administration of this compound was shown to prevent the bone loss induced by estrogen deficiency.[1] This was demonstrated by improvements in bone mineral density, bone microarchitecture, and serum levels of bone turnover markers.[3]

Conclusion

This compound presents a compelling profile as a potential therapeutic agent for osteoporosis and other bone-related diseases. Its multifaceted mechanism of action, encompassing the promotion of osteoblast function and the potent inhibition of osteoclast differentiation and activity through the suppression of the RANKL-induced NF-κB, Akt, and calcium signaling pathways, underscores its potential for further drug development. The data presented in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic utility of this promising natural compound.

References

- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on the Cytotoxicity of Eudebeiolide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of Eudebeiolide B, a eudesmane-type sesquiterpenoid lactone. While research on its direct anticancer properties is in nascent stages, this document consolidates the available data on its cytotoxicity in non-cancerous cell lines, details relevant experimental protocols, and explores the potential for its application in oncology by examining the activities of structurally related compounds.

Quantitative Cytotoxicity Data

The cytotoxic profile of this compound has been primarily investigated in the context of its effects on bone cells. The following table summarizes the available quantitative data.

Table 1: Cytotoxicity of this compound in Non-Cancerous Murine Cell Lines

| Cell Line | Assay Duration | Concentration | Observed Effect | Citation |

| MC3T3-E1 (osteoblastic cells) | 21 days | 30 µM | Cytotoxic | [1] |

| Bone Marrow Macrophages (BMMs) | 72 hours | Up to 30 µM | No significant cytotoxicity | [2] |

Note: The observed cytotoxicity in MC3T3-E1 cells at 30 µM was after a prolonged culture period, while no short-term cytotoxicity was seen in BMMs at the same concentration.

To contextualize the potential anticancer activity of this compound, the following table presents the cytotoxicity of other eudesmane-type sesquiterpenoids against various human cancer cell lines. This data suggests that this class of compounds warrants further investigation for oncological applications.

Table 2: Cytotoxicity of Structurally Related Eudesmane-Type Sesquiterpenoids in Human Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Citation |

| Eudesmane Derivative 1 | HCC1937 (Breast) | 2.0 - 6.2 µM | [3] |

| Eudesmane Derivative 1 | JIMT-1 (Breast) | 2.0 - 6.2 µM | [3] |

| Eudesmane Derivative 1 | L56Br-C1 (Breast) | 2.0 - 6.2 µM | [3] |

| Eudesmane Derivative 1 | MCF-7 (Breast) | 2.0 - 6.2 µM | [3] |

| Eudesmane Derivative 1 | SK-BR-3 (Breast) | 2.0 - 6.2 µM | [3] |

| Eudesmane Derivative 2 | MCF-7 (Breast) | 51.5 ± 2.1 µM | [4] |

| Eudesmane Derivative 2 | HT-29 (Colon) | 64.1 ± 1.9 µM | [4] |

| Eudesmane Derivative 2 | HepG2 (Liver) | 71.3 ± 2.5 µM | [4] |

| Eupalinilide B | TU212 (Laryngeal) | 1.03 µM | [5] |

| Eupalinilide B | AMC-HN-8 (Laryngeal) | 2.13 µM | [5] |

| Eupalinilide B | M4e (Laryngeal) | 3.12 µM | [5] |

| Eupalinilide B | LCC (Laryngeal) | 4.20 µM | [5] |

| Eupalinilide B | TU686 (Laryngeal) | 6.73 µM | [5] |

| Eupalinilide B | Hep-2 (Laryngeal) | 9.07 µM | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of this compound's cytotoxicity and mechanism of action.

Cell Viability and Cytotoxicity Assays

2.1.1 XTT Assay (for non-cancerous cells)

This colorimetric assay measures the metabolic activity of viable cells.

-

Cell Seeding: Seed Bone Marrow Macrophages (BMMs) in a 96-well plate in the presence of M-CSF (30 ng/mL).

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 30 µM) for a specified duration (e.g., 72 hours).

-

XTT Reagent Addition: Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent to each well.

-

Incubation: Incubate the plate for a period that allows for the development of the formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically 450-500 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

2.1.2 MTT Assay (for cancer cells)

This is another widely used colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., 5000 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the test compound for the desired time (e.g., 24 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.

2.1.3 Sulforhodamine B (SRB) Assay (for cancer cells)

This assay is based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

-

Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

-

Staining: Stain the fixed cells with Sulforhodamine B solution.

-

Washing: Wash the plates to remove unbound dye.

-

Solubilization: Solubilize the protein-bound dye with a Tris base solution.

-

Absorbance Measurement: Read the absorbance at approximately 510 nm.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample.

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, phospho-p65, Btk, PLCγ2).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic and mechanistic properties of a compound like this compound.

Caption: Workflow for assessing the cytotoxicity and mechanism of action of this compound.

Known Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit RANKL-induced signaling in bone marrow macrophages. The following diagram illustrates the key points of this inhibition.

Caption: Inhibition of RANKL-induced NF-κB and Calcium Signaling by this compound.

Discussion and Future Directions

The preliminary data on this compound indicates a cytotoxic effect at high concentrations with prolonged exposure in osteoblastic cells, while it appears non-toxic to macrophages in the short term.[1][2] The significant anticancer activity of structurally similar eudesmane-type sesquiterpenoid lactones against a range of cancer cell lines strongly suggests that this compound may also possess valuable cytotoxic properties against cancer cells.[3][4][5]

The mechanism of action for many sesquiterpene lactones is attributed to their α-methylene-γ-lactone moiety, which can alkylate cellular macromolecules, including proteins involved in key signaling pathways. The known inhibitory effects of this compound on the NF-κB and calcium signaling pathways in non-cancer cells provide a starting point for investigating its mechanism in cancer cells, as these pathways are often dysregulated in malignancy.[6][7][8]

Future research should focus on:

-

Screening this compound against a diverse panel of human cancer cell lines to determine its IC50 values and identify sensitive cancer types.

-

Investigating the induction of apoptosis through assays for caspase activation, PARP cleavage, and changes in mitochondrial membrane potential.

-

Elucidating the specific molecular targets and signaling pathways modulated by this compound in cancer cells, including but not limited to the NF-κB, MAPK, and PI3K/Akt pathways.

-

In vivo studies using xenograft models to evaluate the antitumor efficacy and safety of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Sesquiterpene Lactones from Kauna lasiophthalma Griseb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Bioactive Eudesmane-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinilide B as a novel anti-cancer agent that inhibits proliferation and epithelial–mesenchymal transition in laryngeal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Open Access@KRIBB: this compound inhibits osteoclastogenesis and prevents ovariectomy-induced bone loss by regulating RANKL-induced NF-κB, c-Fos and calcium signaling [oak.kribb.re.kr]

Eudebeiolide B: A Technical Guide to its Molecular Targets and Mechanism of Action in Bone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eudebeiolide B, a eudesmane-type sesquiterpenoid isolated from Salvia plebeia, has emerged as a promising bioactive compound with significant potential in the regulation of bone remodeling. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action in inhibiting osteoclastogenesis. The primary action of this compound is centered on the modulation of the RANKL signaling pathway, a critical regulator of osteoclast differentiation and function. This document synthesizes the current understanding of this compound's effects on key signaling molecules and pathways, supported by experimental data.

Molecular Targets of this compound

This compound exerts its inhibitory effects on osteoclastogenesis by targeting specific components of the RANKL-induced signaling cascade. The primary molecular targets identified are downstream of the RANK receptor and are crucial for the activation of transcription factors that drive osteoclast differentiation. Notably, this compound does not appear to directly inhibit the RANK receptor or affect the MAPK signaling pathway[1][2][3]. Its mechanism is focused on the suppression of NF-κB and calcium signaling pathways[1][4][5][6].

The key molecular targets are summarized below:

-

Inhibition of NF-κB Pathway:

-

Akt: this compound inhibits the phosphorylation of Akt, a serine/threonine kinase that plays a role in the NF-κB signaling cascade[1][4][5][6].

-

NF-κB p65: The compound suppresses the phosphorylation of the p65 subunit of NF-κB, a key step in its activation and translocation to the nucleus[1][4][5][6].

-

-

Downregulation of Calcium Signaling:

-

Phospholipase Cγ2 (PLCγ2): this compound downregulates the expression and inhibits the phosphorylation of PLCγ2, a critical enzyme in the calcium signaling pathway initiated by RANKL[1][4][5].

-

Bruton's Tyrosine Kinase (Btk): The expression and phosphorylation of Btk, which acts upstream of PLCγ2, are downregulated by this compound[1][4][5].

-

CaMKIV: The phosphorylation of Calmodulin-dependent protein kinase IV (CaMKIV), a downstream effector of calcium signaling, is inhibited[1].

-

CREB: this compound downregulates the expression of cAMP response element-binding protein (CREB), a transcription factor activated by calcium signaling[1][4][5].

-

-

Suppression of Key Transcription Factors:

-

c-Fos: The expression of the transcription factor c-Fos, a component of the AP-1 complex essential for osteoclastogenesis, is downregulated[1][4][5].

-

NFATc1: this compound suppresses the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), the master transcription factor for osteoclast differentiation[1][4][5].

-

Quantitative Data Summary

The biological activity of this compound has been primarily assessed through its inhibitory effects on osteoclast differentiation and the modulation of specific signaling proteins.

| Assay | Cell Type | Treatment | Concentration | Observed Effect | Reference |

| Cell Viability (XTT assay) | Bone Marrow Macrophages (BMMs) | This compound | Up to 30 µM | No significant cytotoxicity | [4] |

| Osteoclast Differentiation (TRAP staining) | Bone Marrow Macrophages (BMMs) | This compound + RANKL (100 ng/mL) | 1, 5, 10, 30 µM | Dose-dependent inhibition of osteoclast formation | [4] |

| Protein Phosphorylation/Expression (Western Blot) | Bone Marrow Macrophages (BMMs) | This compound (10 µM) + RANKL (100 ng/mL) | 10 µM | Inhibition of p-Akt, p-NF-κB p65, p-Btk, p-PLCγ2, p-CaMKIV; Downregulation of CREB, c-Fos, NFATc1 | [1][4] |

| Osteoblast Differentiation (Alizarin Red Staining) | MC3T3-E1 cells | This compound | Not specified | Promoted calcium accumulation | [4][5] |

| In vivo Bone Loss (OVX mouse model) | C57BL/6 mice | This compound | 5 or 10 mg/kg (intragastric injection) | Prevented ovariectomy-induced bone loss | [1][4] |

Experimental Protocols

In Vitro Osteoclast Differentiation Assay

-

Cell Culture: Bone marrow macrophages (BMMs) are isolated from the femur and tibia of mice and cultured in α-MEM supplemented with 10% FBS, penicillin/streptomycin, and 30 ng/mL M-CSF.

-

Differentiation Induction: To induce osteoclast differentiation, BMMs are seeded in 48-well plates and treated with 100 ng/mL RANKL and 30 ng/mL M-CSF.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 30 µM) for 1 hour before the addition of RANKL.

-

TRAP Staining: After 4-5 days of culture, cells are fixed with 10% formalin and stained for tartrate-resistant acid phosphatase (TRAP) using a commercial kit.

-

Quantification: TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

Western Blot Analysis

-

Cell Lysis: BMMs are pre-treated with this compound (e.g., 10 µM) for 1 hour and then stimulated with RANKL (100 ng/mL) for various time points. Cells are then washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% skim milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p65, p65, p-PLCγ2, PLCγ2, etc.) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Ovariectomized (OVX) Mouse Model

-

Animal Model: Female C57BL/6 mice (6 weeks old) are used. The mice undergo either a sham operation or bilateral ovariectomy.

-

Treatment: After a period of recovery and establishment of bone loss (e.g., 6 weeks), the OVX mice are treated with this compound (e.g., 5 or 10 mg/kg) or a vehicle control via intragastric injection daily for a specified period (e.g., 6 weeks). A positive control group treated with alendronate may also be included.

-

Analysis: At the end of the treatment period, various parameters are assessed, including:

-

Bone mineral density (BMD) and bone mineral content (BMC) using dual-energy X-ray absorptiometry (DEXA).

-

Bone microarchitecture of the femur using micro-computed tomography (µCT).

-

Serum levels of bone turnover markers (e.g., CTX, OPG).

-

Visualized Signaling Pathways and Workflows

Signaling Pathway of this compound in Osteoclasts

References

- 1. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB, c-Fos and Calcium Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Osteoclastogenesis and Prevents Ovariectomy-Induced Bone Loss by Regulating RANKL-Induced NF-κB… [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols: Extraction of Eudebeiolide B from Salvia plebeia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudebeiolide B, a eudesmane-type sesquiterpenoid lactone, and its analogs found in Salvia plebeia have garnered significant interest due to their potential therapeutic properties, particularly their anti-inflammatory effects. This document provides a comprehensive protocol for the extraction, fractionation, and purification of this compound from the aerial parts of Salvia plebeia. The methodology is based on established procedures for the isolation of similar eudesmanolides from this plant species. Additionally, this document outlines the anti-inflammatory signaling pathways modulated by these compounds, offering valuable insights for drug discovery and development.

Data Presentation

The extraction and purification of eudesmanolide sesquiterpenoids from Salvia plebeia can yield varying amounts of specific compounds depending on the extraction solvent and chromatographic methods used. The following table summarizes representative quantitative data for a related eudesmanolide, (–)-1S,5S,8S,10R-1-acetoxy-8-hydroxy-2-oxoeudesman- 3,7(11)-dien-8,12-olide, isolated from Salvia plebeia.[1]

| Extraction Solvent | Compound Yield (mg/g of dried plant material) | Analytical Method |

| Methanol | 1.20 | HPLC/UV |

| Ethanol | 0.55 | HPLC/UV |

Experimental Protocols

This section details a representative protocol for the extraction and purification of this compound from the aerial parts of Salvia plebeia. This protocol is a composite based on methods reported for the successful isolation of other eudesmanolide sesquiterpenoids from the same plant.[2][3][4]

1. Plant Material and Extraction

1.1. Plant Material Preparation: Collect the aerial parts of Salvia plebeia and air-dry them in a shaded, well-ventilated area until a constant weight is achieved. Grind the dried plant material into a coarse powder.

1.2. Solvent Extraction:

- Macerate 1.0 kg of the powdered aerial parts of S. plebeia with 95% ethanol (4 x 2 L) at room temperature.[4]

- Filter the extract after each maceration and combine the filtrates.

- Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation of the Crude Extract

2.1. Solvent Partitioning:

- Suspend the crude ethanol extract (e.g., 98 g) in 1 L of distilled water.[4]

- Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

- First, extract with petroleum ether (4 x 0.5 L) to remove non-polar compounds.

- Next, extract the aqueous layer with ethyl acetate (EtOAc) (4 x 0.5 L).[4]

- The eudesmanolide-type sesquiterpenoids are typically enriched in the EtOAc fraction.

- Concentrate the EtOAc fraction to dryness.

3. Chromatographic Purification

3.1. Silica Gel Column Chromatography (Initial Separation):

- Subject the dried EtOAc fraction (e.g., 57 g) to silica gel column chromatography.[4]

- Use a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. A common gradient is petroleum ether/ethyl acetate (from 10:1 to 1:1).[4]

- Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

3.2. Silica Gel Column Chromatography (Sub-fraction Purification):

- Take the fractions enriched with the target compounds (e.g., Fra. C) and subject them to further silica gel column chromatography.[4]

- Use a different solvent system for elution, such as petroleum ether/acetone (from 20:1 to 10:1), to achieve finer separation.[4]

3.3. Reversed-Phase (ODS C18) Column Chromatography:

- For further purification of sub-fractions, employ reversed-phase C18 silica gel column chromatography.

- Elute with a methanol/water gradient (e.g., from 60:40 to 90:10).[4]

3.4. High-Performance Liquid Chromatography (HPLC):

- Final purification of the isolated compounds can be achieved using preparative HPLC for high-purity this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the extraction and purification of this compound.

Anti-inflammatory Signaling Pathway

Eudesmanolide sesquiterpenoids isolated from Salvia plebeia, such as epi-eudebeiolide C and eudebeiolide D, have been shown to exert their anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and STAT3.[2][3][5]

Caption: Inhibition of NF-κB and STAT3 pathways by this compound.

References

- 1. CAU Scholar's Space: Phytochemical constituents from the aerial parts of Salvia plebeia [scholarworks.bwise.kr]

- 2. Eudesmane-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory sesquiterpenoids from the Traditional Chinese Medicine Salvia plebeia: Regulates pro-inflammatory mediators through inhibition of NF-κB and Erk1/2 signaling pathways in LPS-induced Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Anti-inflammatory Activity of Eudesmane-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Total Synthesis of (-)-Pavidolide B

These application notes provide a detailed overview and experimental protocols for the asymmetric total synthesis of (-)-Pavidolide B, a complex tetracyclic diterpenoid. The presented methodology, developed by Zhu et al., is exceptionally efficient, accomplishing the synthesis in just four linear steps.[1][2] The key transformation is a tandem intramolecular Michael addition (TIMA) cascade, which impressively constructs two 5-membered rings and five contiguous stereocenters in a single step.[1][2] This highly convergent approach offers a significant simplification compared to previous, longer synthetic routes.[1]

Strategic Overview

The retrosynthetic analysis hinges on disconnecting the B and C rings via a tandem intramolecular Michael addition. This simplifies the complex tetracyclic core into a linear precursor assembled from two key fragments: a D-ring carboxylic acid intermediate and an A-ring alcohol fragment derived from (S)-carvone.[1]

Quantitative Data Summary

The following table summarizes the yields for each step in the linear synthesis of (-)-Pavidolide B.

| Step | Transformation | Starting Material | Product | Yield |

| 1 | Acid-catalyzed condensation | (S)-carvone derivative 3 and glyoxylic acid | Carboxylic acid intermediate 4-E | 30% |

| 2 | One-pot Mitsunobu reaction and isomerization | Carboxylic acid 4-E and alcohol 6 | Ester 8-endo | 22% |

| 3 | Tandem Intramolecular Michael Addition (TIMA) | Ester 8-endo | (-)-Pavidolide B 9 | 1 to 2.6 ratio with side product 6-iso |

| 4 | Final purification | Crude product from step 3 | Pure (-)-Pavidolide B 9 | Not explicitly stated |

Note: The yield for the TIMA reaction is presented as a ratio to a major side product due to challenges in purification as reported in the initial study.[1]

Experimental Protocols

Step 1: Synthesis of Carboxylic Acid Intermediate (4-E)

This protocol describes the acid-catalyzed condensation to form the D-ring intermediate.

-

A solution of the (S)-carvone-derived intermediate 3 and glyoxylic acid is prepared.

-

An acid catalyst is added to the solution.

-

The reaction is stirred at a specified temperature and for a duration sufficient to drive the condensation.

-

Upon completion, the reaction mixture is worked up using standard aqueous extraction procedures.

-

The crude product is purified by column chromatography to afford the carboxylic acid intermediate 4-E in 30% yield.[1]

Step 2: One-Pot Synthesis of Ester (8-endo)

This protocol details the one-pot Mitsunobu esterification followed by DBU-catalyzed isomerization.

-

To a solution of the carboxylic acid 4-E and the alcohol fragment 6 in a suitable solvent (e.g., THF), triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate are added at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until the Mitsunobu reaction is complete, forming the ester 8-E .

-

1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) is then added to the reaction mixture in cyclohexane.

-

The mixture is stirred at room temperature to facilitate the isomerization of 8-E to the desired 8-endo .

-

The reaction is quenched, and the product is extracted and purified by chromatography to yield 8-endo (22%) and the un-isomerized 8-E (58%).[1]

Step 3: Tandem Intramolecular Michael Addition (TIMA)

This is the key step for the construction of the tetracyclic core.

-

The ester 8-endo is dissolved in anhydrous THF in a glovebox to minimize side reactions.

-

The solution is cooled to 0 °C.

-

Potassium tert-butoxide (t-BuOK) is added to initiate the tandem Michael addition cascade.

-

The reaction is stirred for two hours at 0 °C.

-

The reaction is quenched quickly with a saturated aqueous solution of ammonium chloride.

-

The crude product is extracted and concentrated. ¹H NMR analysis of the crude product reveals a mixture of (-)-Pavidolide B (9 ) and the ester cleavage product 6-iso in a ratio of approximately 1:2.[1]

Step 4: Purification of (-)-Pavidolide B (9)

-

The crude product from the TIMA reaction is subjected to preparative High-Performance Liquid Chromatography (HPLC) for purification.

-

Fractions containing the desired product, (-)-Pavidolide B (9 ), are collected and combined.

-

The solvent is removed under reduced pressure to yield the pure natural product.

Visualizations

Diagram 1: Overall Synthetic Workflow of (-)-Pavidolide B

Caption: A workflow diagram illustrating the 4-step total synthesis of (-)-Pavidolide B.

Diagram 2: Proposed Mechanism of the Tandem Intramolecular Michael Addition (TIMA)

Caption: The key tandem intramolecular Michael addition cascade mechanism.

References

Application Notes and Protocols for the Quantification of Eudebeiolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudebeiolide B is a eudesmane-type sesquiterpenoid that has been isolated from medicinal plants such as Salvia plebeia R. Br.[1][2][3] Recent studies have highlighted its potential therapeutic effects, including the inhibition of osteoclastogenesis, making it a person of interest for the development of treatments for bone-related diseases like osteoporosis.[1][2][3] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research.

This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of sesquiterpene lactones like this compound can be achieved through various analytical techniques. HPLC-UV is a widely accessible and robust method for quantification, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.

Table 1: Comparison of Analytical Methods for this compound Quantification

| Parameter | HPLC-UV | LC-MS/MS |

| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |

| Selectivity | Moderate to High | Very High |

| Sensitivity | ng-µg range | pg-ng range |

| Matrix Effect | Lower | Higher |

| Instrumentation | Widely available | Specialized instrumentation |

| Cost per Sample | Lower | Higher |

| Application | Quality control, quantification in simple matrices. | Bioanalysis, metabolite identification, quantification in complex matrices. |

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a method for the quantification of this compound in plant extracts and other simple matrices. The method is adapted from established procedures for the analysis of structurally related sesquiterpene lactones.

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (LC-MS grade)

-

Plant material or extract containing this compound

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

3. Chromatographic Conditions

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-5 min: 30% B

-

5-20 min: 30-70% B

-

20-25 min: 70-100% B

-

25-30 min: 100% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

4. Sample Preparation

-

Plant Material:

-

Dry and powder the plant material.

-

Extract 1 g of the powdered material with 20 mL of methanol by sonication for 30 minutes, three times.

-

Combine the extracts and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Standard Solutions:

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Table 2: Validation Parameters for HPLC-UV Method (Hypothetical Data)

| Parameter | Specification | Result |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| LOD | - | 0.3 µg/mL |

| LOQ | - | 1.0 µg/mL |

| Precision (%RSD) | < 2% | Intra-day: 1.2%, Inter-day: 1.8% |

| Accuracy (%) | 80 - 120% | 98.5 - 101.2% |

| Recovery (%) | 80 - 120% | 95.7% |

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as plasma or tissue homogenates.

1. Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Internal Standard (IS), e.g., a structurally similar sesquiterpene lactone not present in the sample.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Biological matrix (plasma, tissue homogenate)

2. Instrumentation

-

Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

3. Chromatographic Conditions

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion (To be determined by infusion of the standard)

-

Internal Standard: Precursor ion > Product ion

-

-

Source Parameters: To be optimized for the specific instrument (e.g., Capillary voltage, source temperature, gas flows).

5. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of the internal standard solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration of the working standard solutions.

-

Determine the concentration of this compound in the samples from the calibration curve.

Table 3: Validation Parameters for LC-MS/MS Method (Hypothetical Data)

| Parameter | Specification | Result |

| Linearity (R²) | ≥ 0.99 | 0.998 |

| Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |

| LOD | - | 0.03 ng/mL |

| LOQ | - | 0.1 ng/mL |

| Precision (%RSD) | < 15% | Intra-day: 4.5%, Inter-day: 6.8% |

| Accuracy (%) | 85 - 115% | 92.1 - 108.5% |

| Matrix Effect (%) | 85 - 115% | 94.3% |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Signaling Pathway of this compound in Osteoclastogenesis

This compound has been shown to inhibit osteoclast differentiation by modulating the RANKL-induced signaling pathway.[1][2][3] Specifically, it has been reported to inhibit the phosphorylation of Akt and NF-κB p65, and downregulate the expression of key transcription factors and signaling molecules in the calcium signaling pathway.[1][2][3]

Caption: this compound inhibits RANKL-induced osteoclastogenesis.

References

Eudebeiolide B: A Promising Inhibitor of Osteoclastogenesis for Bone-Related Disorders

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eudebeiolide B, a sesquiterpenoid compound isolated from Salvia plebeia R. Br., has emerged as a potent inhibitor of osteoclastogenesis.[1][2][3] Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity is implicated in various bone-related diseases such as osteoporosis, rheumatoid arthritis, and periodontitis.[1][4] this compound presents a promising therapeutic avenue by not only suppressing the differentiation of osteoclasts but also promoting the differentiation of osteoblasts, the cells responsible for bone formation.[1][2] This document provides detailed protocols for an in vitro osteoclastogenesis assay using this compound and summarizes its effects on key signaling pathways and gene expression.

Mechanism of Action

This compound exerts its inhibitory effects on osteoclastogenesis primarily by interfering with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL is a critical cytokine that, upon binding to its receptor RANK on osteoclast precursors, triggers a cascade of downstream signaling events essential for osteoclast differentiation and activation.[1]

This compound has been shown to:

-

Downregulate the expression of key transcription factors c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).[1][2][3]

-

Attenuate RANKL-induced calcium signaling by inhibiting the activation of Bruton's tyrosine kinase (Btk), phospholipase Cγ2 (PLCγ2), and downstream molecules CaMKIV and CREB.[1][5][6]

-

Suppress the expression of osteoclast-specific marker genes, including Cathepsin K (Ctsk), Matrix Metalloproteinase 9 (MMP9), and Dendrocyte Expressed Seven Transmembrane Protein (DC-STAMP).[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on osteoclastogenesis and related processes.

Table 1: Effect of this compound on Osteoclast Differentiation and Bone Resorption

| Concentration (μM) | TRAP-Positive Multinucleated Cells (Fold Change vs. RANKL only) | Bone Resorption Area (Fold Change vs. RANKL only) |

| 5 | Significantly Reduced | Dose-dependently inhibited |

| 10 | Significantly Reduced | Dose-dependently inhibited |

| 30 | Significantly Reduced | Dose-dependently inhibited |

Data derived from studies on mouse bone marrow macrophages (BMMs) treated with M-CSF and RANKL.[1]

Table 2: Effect of this compound on Osteoclastogenesis-Related Gene Expression

| Gene | This compound Treatment (10 μM) |

| NFATc1 | Downregulated |

| c-Fos | Downregulated |

| Cathepsin K (Ctsk) | Downregulated |

| MMP9 | Downregulated |

| DC-STAMP | Downregulated |

Gene expression was analyzed by quantitative RT-PCR in RANKL-stimulated BMMs.[1]

Table 3: Cytotoxicity of this compound

| Cell Type | Assay | Observation |

| Bone Marrow Macrophages (BMMs) | XTT Assay | No significant cytotoxicity observed at concentrations effective for inhibiting osteoclastogenesis.[1][5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

In Vitro Osteoclastogenesis Assay

This protocol describes the differentiation of mouse bone marrow macrophages (BMMs) into osteoclasts in the presence of this compound.

Materials:

-

5-week-old ICR mice[1]

-

α-MEM (Minimum Essential Medium Alpha)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

M-CSF (Macrophage Colony-Stimulating Factor)

-

RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound (dissolved in DMSO)

-

48-well culture plates

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

10% formaldehyde

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice.[7]

-

Culture the cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in the presence of M-CSF (30 ng/mL) for 3 days to generate BMMs.

-

Plate the BMMs in 48-well plates at a density of 2 × 10⁴ cells/well.[1]

-

Pretreat the cells with various concentrations of this compound (e.g., 1, 5, 10, 30 μM) for 1 hour.[1][5] A vehicle control (DMSO) should be included.

-

Induce osteoclast differentiation by adding M-CSF (30 ng/mL) and RANKL (100 ng/mL).[1]

-

Culture the cells for 5 days.

-

Fix the cells with 10% formaldehyde and stain for TRAP activity according to the manufacturer's instructions.[1]

-

Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) and count them under a microscope.[1][5][8]

Bone Resorption Assay

This assay evaluates the effect of this compound on the resorptive function of mature osteoclasts.

Materials:

-

Hydroxyapatite-coated plates

-

Mature osteoclasts (generated as described above)

-

M-CSF

-

RANKL

-

This compound

-

1.2% sodium hypochlorite solution

Procedure:

-